molecular formula C7H10O2 B13317447 3-Cyclobutyl-3-oxopropanal

3-Cyclobutyl-3-oxopropanal

Cat. No.: B13317447
M. Wt: 126.15 g/mol
InChI Key: LVVHGZFOGLAABV-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-oxopropanal is an organic compound with the molecular formula C7H10O2 It features a cyclobutyl ring attached to a propanal group, with a ketone functional group at the third carbon of the propanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-3-oxopropanal typically involves the reaction of cyclobutylcarbinol with an oxidizing agent to form the corresponding aldehyde. One common method is the oxidation of cyclobutylcarbinol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of cyclobutylcarbinol using supported metal catalysts, such as palladium or platinum, under controlled conditions. This method allows for continuous production and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Aniline in ethanol for imine formation.

Major Products Formed

    Oxidation: 3-Cyclobutyl-3-oxopropanoic acid.

    Reduction: 3-Cyclobutyl-3-hydroxypropanol.

    Substitution: 3-Cyclobutyl-3-iminopropanal.

Scientific Research Applications

3-Cyclobutyl-3-oxopropanal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can act as a substrate for various oxidoreductases.

    Industry: Used in the synthesis of specialty chemicals and intermediates for polymer production.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-oxopropanal in biological systems involves its interaction with specific molecular targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylcarbinol: A precursor in the synthesis of 3-Cyclobutyl-3-oxopropanal.

    Cyclobutylmethanol: Similar structure but lacks the aldehyde and ketone functional groups.

    Cyclobutylacetaldehyde: Contains a cyclobutyl ring and an aldehyde group but differs in the position of the functional groups.

Uniqueness

This compound is unique due to the presence of both an aldehyde and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-cyclobutyl-3-oxopropanal

InChI

InChI=1S/C7H10O2/c8-5-4-7(9)6-2-1-3-6/h5-6H,1-4H2

InChI Key

LVVHGZFOGLAABV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CC=O

Origin of Product

United States

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